Dichloroallyl lawsone
Overview
Description
Dichlorallyl lawsone is a derivative of lawsone, a naturally occurring naphthoquinone found in the henna plant (Lawsonia inermis). Lawsone is known for its red-orange dye properties and has been used traditionally for body art and hair dyeing.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dichlorallyl lawsone typically involves the chlorination of lawsone followed by allylation. The process begins with the reaction of lawsone with chlorine gas in the presence of a suitable solvent, such as chloroform or carbon tetrachloride, to introduce chlorine atoms into the molecule. This is followed by the reaction with allyl chloride under basic conditions to form dichlorallyl lawsone .
Industrial Production Methods: Industrial production of dichlorallyl lawsone follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: Dichlorallyl lawsone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used.
Major Products:
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and materials.
Biology: It has been studied for its antimicrobial and anticancer properties.
Medicine: Research has shown its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of dyes, pigments, and photoinitiators for polymerization reactions.
Mechanism of Action
The mechanism of action of dichlorallyl lawsone involves the generation of reactive oxygen species (ROS) through redox cycling. This leads to oxidative stress in cells, which can induce apoptosis in cancer cells. Additionally, it can inhibit electron transport in mitochondria, leading to mitochondrial dysfunction and cell death .
Comparison with Similar Compounds
Lawsone: The parent compound, known for its dye properties and biological activities.
Lapachol: Another naphthoquinone with anticancer and antimicrobial properties.
Juglone: A naphthoquinone found in walnut trees, known for its herbicidal and antimicrobial activities.
Plumbagin: A naphthoquinone with significant anticancer and antimicrobial properties.
Uniqueness: Dichlorallyl lawsone stands out due to its enhanced reactivity and potential for use in synthetic chemistry and medicinal applications. Its dichloro and allyl groups provide unique sites for further chemical modifications, making it a versatile compound for various applications .
Properties
IUPAC Name |
3-(3,3-dichloroprop-2-enyl)-4-hydroxynaphthalene-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O3/c14-10(15)6-5-9-11(16)7-3-1-2-4-8(7)12(17)13(9)18/h1-4,6,16H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQZLQISFLBSGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)CC=C(Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60877371 | |
Record name | 2-OH NAPHTHOQUINONE,3(33DICLALLYL) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60877371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36417-16-0 | |
Record name | Dichloroallyl lawsone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036417160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dichlorolapachol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126771 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-OH NAPHTHOQUINONE,3(33DICLALLYL) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60877371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DICHLOROALLYL LAWSONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE2BI297KA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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